molecular formula C8H6BrFN2 B6358266 7-Bromo-6-fluoro-1-methyl-indazole CAS No. 1528865-93-1

7-Bromo-6-fluoro-1-methyl-indazole

Cat. No. B6358266
CAS RN: 1528865-93-1
M. Wt: 229.05 g/mol
InChI Key: HYYMWKGVZGNVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-fluoro-1-methyl-indazole is a chemical compound . It is a type of indazole, which is a heterocyclic compound. Indazoles are key components to functional molecules that are used in a variety of everyday applications .

Advantages and Limitations for Lab Experiments

7-Br-6-F-1-Me-Indazole is a versatile compound that has been used in a variety of laboratory experiments. The compound is relatively easy to synthesize and is stable in a variety of conditions. In addition, 7-Br-6-F-1-Me-Indazole is relatively non-toxic and has few side effects. However, the compound is not as widely available as some other compounds and can be expensive to purchase.

Future Directions

7-Br-6-F-1-Me-Indazole has been extensively studied for its applications in organic synthesis and scientific research. However, there are still many areas that need to be further explored. For example, the compound could be explored for its potential applications in drug development, as well as its potential therapeutic effects. In addition, the compound could be further studied for its potential applications in the synthesis of other heterocyclic compounds, as well as its potential applications in other areas of scientific research.

Synthesis Methods

7-Br-6-F-1-Me-Indazole can be synthesized by a variety of methods. One of the most common methods used is the reaction between 4-bromo-3-fluoro-1-methyl-indazole and bromine. This reaction yields 7-Br-6-F-1-Me-Indazole as the major product. Other methods include the reaction between 4-bromo-3-fluoro-1-methyl-indazole and sodium bromide, as well as the reaction between 4-bromo-3-fluoro-1-methyl-indazole and bromine gas.

Scientific Research Applications

7-Br-6-F-1-Me-Indazole has been used in various scientific research applications. The compound has been used in the synthesis of various heterocyclic compounds, such as 1-methyl-7-bromo-6-fluoro-indazole-3-carboxylic acid, which has been used in the synthesis of various drugs. 7-Br-6-F-1-Me-Indazole has also been used in the synthesis of various biologically active compounds, such as 7-bromo-6-fluoro-1-methyl-indazole-3-carboxylic acid, which has been used in the synthesis of various anti-cancer agents. In addition, 7-Br-6-F-1-Me-Indazole has been used in the synthesis of various pharmaceuticals, such as this compound-3-carboxamide, which has been used in the synthesis of various anti-inflammatory drugs.

properties

IUPAC Name

7-bromo-6-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMWKGVZGNVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2Br)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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